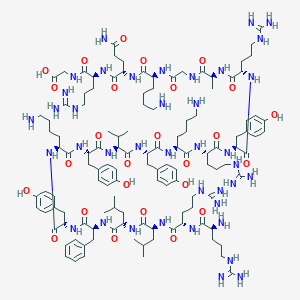
Exchanger inhibitory peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exchanger inhibitory peptide (XIP) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. XIP is a potent inhibitor of the sodium-proton exchanger (NHE), which is a key membrane protein involved in regulating intracellular pH and ion homeostasis.
作用機序
Exchanger inhibitory peptide inhibits NHE activity by binding to the cytoplasmic domain of the protein and blocking its function. NHE is a membrane protein that exchanges extracellular sodium ions for intracellular protons, thereby regulating intracellular pH and ion homeostasis. By inhibiting NHE activity, Exchanger inhibitory peptide can alter cellular pH and ion concentrations, leading to a variety of physiological effects.
生化学的および生理学的効果
Exchanger inhibitory peptide has been shown to have a variety of biochemical and physiological effects, including altering intracellular pH, reducing cell proliferation, and modulating ion transport. In cardiac myocytes, Exchanger inhibitory peptide has been shown to reduce the rate of intracellular acidification during ischemia, which may have potential therapeutic applications in the treatment of heart disease. In cancer cells, Exchanger inhibitory peptide has been shown to reduce cell proliferation and induce apoptosis, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of Exchanger inhibitory peptide is that it is a highly specific inhibitor of NHE, which allows for precise manipulation of cellular pH and ion concentrations. However, one limitation of Exchanger inhibitory peptide is that it may have off-target effects on other membrane proteins, which can complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on Exchanger inhibitory peptide. One area of interest is the development of new Exchanger inhibitory peptide analogs with improved potency and specificity. Another area of interest is the use of Exchanger inhibitory peptide in combination with other drugs or treatments to enhance their efficacy. Additionally, Exchanger inhibitory peptide may have potential applications in the treatment of a variety of diseases, including heart disease, cancer, and neurological disorders.
合成法
Exchanger inhibitory peptide can be synthesized using solid-phase peptide synthesis techniques. The peptide is typically synthesized in a stepwise fashion, with each amino acid residue added sequentially to the growing peptide chain. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
Exchanger inhibitory peptide has been used in a wide range of scientific research applications, including studies of cellular physiology, ion transport, and disease mechanisms. Exchanger inhibitory peptide has been shown to inhibit NHE activity in a variety of cell types, including cardiac myocytes, renal tubular cells, and cancer cells.
特性
CAS番号 |
132523-75-2 |
|---|---|
製品名 |
Exchanger inhibitory peptide |
分子式 |
C122H193N39O26 |
分子量 |
2622.1 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1 |
InChIキー |
KBXLLAUPNJALCJ-QDKIXALKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
その他のCAS番号 |
132523-75-2 |
配列 |
RRLLFYKYVYKRYRAGKQRG |
同義語 |
exchanger inhibitory peptide XIP peptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



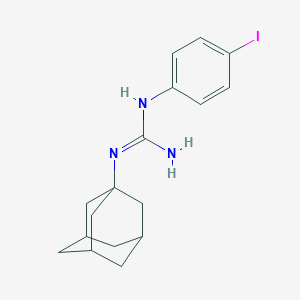
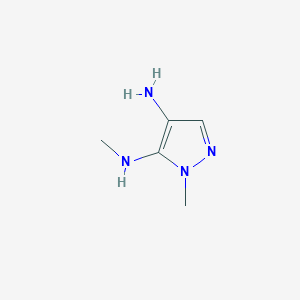
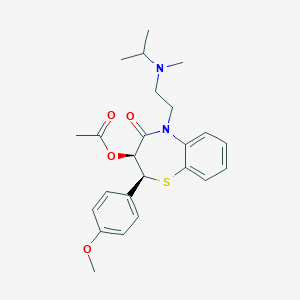
![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
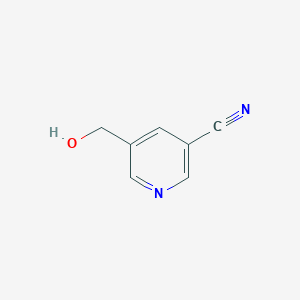
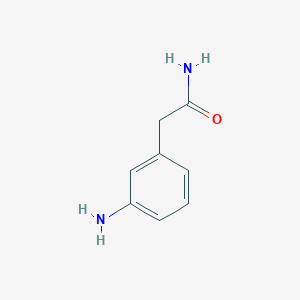
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)






